molecular formula C17H16Cl2N2O2 B2467609 (2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428375-32-9

(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2467609
CAS No.: 1428375-32-9
M. Wt: 351.23
InChI Key: WVOVJANRTWFRJB-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that features a dichlorophenyl group and a pyridin-2-yloxy group attached to a piperidin-1-yl methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidin-1-yl Methanone Core: This step involves the reaction of piperidine with a suitable acylating agent, such as acyl chlorides or anhydrides, to form the piperidin-1-yl methanone intermediate.

    Attachment of the Dichlorophenyl Group: The intermediate is then reacted with 2,4-dichlorobenzoyl chloride under basic conditions to introduce the dichlorophenyl group.

    Introduction of the Pyridin-2-yloxy Group: Finally, the compound is reacted with pyridin-2-ol in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone: Unique due to its combination of dichlorophenyl and pyridin-2-yloxy groups.

    (4-Chlorophenyl)(2-pyridinyl)methanone: Similar structure but lacks the dichlorophenyl group.

    (2-Fluorophenyl)(4-pyridin-2-yloxy)piperidin-1-yl)methanone: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-12-4-5-14(15(19)11-12)17(22)21-9-6-13(7-10-21)23-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOVJANRTWFRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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